molecular formula C24H23N5O2 B2981108 5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester CAS No. 477866-20-9

5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester

Cat. No. B2981108
CAS RN: 477866-20-9
M. Wt: 413.481
InChI Key: JZKXGDVUHZCZAG-UHFFFAOYSA-N
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Description

“5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester” is a complex organic compound. It contains functional groups such as cyano, phenyl, pyridinyl, piperazinyl, and carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of such compounds often involves carbon-carbon bond-forming reactions like the Suzuki–Miyaura cross-coupling . This reaction uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions .


Chemical Reactions Analysis

The compound, being an ester, can undergo reactions like basic hydrolysis . In the context of Suzuki–Miyaura coupling, it might participate in oxidative addition and transmetalation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that are typically considered include molecular weight, density, boiling point, and melting point .

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for antiproliferative activity against various human cancer cell lines, such as MGC-803, PC-3, A549, and H1975. It shows promise as a new antitumor drug with high efficiency .

Synthesis of Heterocyclic Systems

The compound can act as an intermediate in the synthesis of a variety of interesting heterocyclic systems due to its reactive electrophilic (C≡N at C-5) and nucleophilic (NH2 at C-6) sites .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and usage. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, optimization of its synthesis, and detailed study of its properties .

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-2-31-24(30)20-16-19(17-25)23(27-22(20)18-8-4-3-5-9-18)29-14-12-28(13-15-29)21-10-6-7-11-26-21/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXGDVUHZCZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester
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5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester
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5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester
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5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester

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